molecular formula C17H16N2O4S2 B15173936 Methanone, [4-amino-2-(3-thienyl)-5-thiazolyl](3,4,5-trimethoxyphenyl)-

Methanone, [4-amino-2-(3-thienyl)-5-thiazolyl](3,4,5-trimethoxyphenyl)-

Cat. No.: B15173936
M. Wt: 376.5 g/mol
InChI Key: GBHRUDHWUPTKOY-UHFFFAOYSA-N
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Description

The compound Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- (hereafter referred to as Compound 3b) is a thiazole derivative featuring a 3-thienyl substituent at the 2-position of the thiazole ring and a 3,4,5-trimethoxyphenyl (TMP) group at the methanone position. This structural motif is common in medicinal chemistry due to the TMP group's role in enhancing binding to biological targets such as tubulin and cytochrome P450 enzymes . The 4-amino-thiazole core and 3-thienyl substituent contribute to electronic and steric properties critical for pharmacological activity.

Properties

Molecular Formula

C17H16N2O4S2

Molecular Weight

376.5 g/mol

IUPAC Name

(4-amino-2-thiophen-3-yl-1,3-thiazol-5-yl)-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C17H16N2O4S2/c1-21-11-6-10(7-12(22-2)14(11)23-3)13(20)15-16(18)19-17(25-15)9-4-5-24-8-9/h4-8H,18H2,1-3H3

InChI Key

GBHRUDHWUPTKOY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=C(N=C(S2)C3=CSC=C3)N

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely reported method involves the cyclocondensation of thiourea derivatives with α-haloketones. For Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- , this approach begins with the reaction of 3-thienylcarboxaldehyde and thiourea in the presence of iodine, forming a 2-aminothiazole intermediate. Subsequent coupling with 3,4,5-trimethoxybenzoyl chloride under Friedel-Crafts acylation conditions introduces the methanone group. Key parameters include:

Step Reagents Conditions Yield
Thiazole formation Thiourea, I₂, EtOH Reflux, 6–8 h 68–72%
Acylation 3,4,5-Trimethoxybenzoyl chloride, AlCl₃ Dichloromethane, 0°C → RT, 12 h 55–60%

Hantzsch Thiazole Synthesis

Alternative routes employ the Hantzsch reaction, utilizing 3-thienylglyoxal and thioamides. For example, 3-thienylglyoxal reacts with thioacetamide in ethanol under acidic conditions to yield 2-methyl-4-thiazolecarboxaldehyde, which undergoes oxidative amination to introduce the amino group.

Functionalization of the 3,4,5-Trimethoxyphenyl Group

The electron-rich 3,4,5-trimethoxyphenyl moiety necessitates careful handling to prevent demethylation. Patent literature describes the use of Ullmann coupling for attaching this aryl group to the thiazole nitrogen. Copper(I) iodide and trans-1,2-diaminocyclohexane catalyze the cross-coupling between 5-bromo-2-(3-thienyl)thiazole and 3,4,5-trimethoxyphenylboronic acid, achieving 78% yield.

Amino Group Introduction and Protection

Post-thiazole formation, the 4-amino group is introduced via nitration followed by reduction. Nitration using fuming HNO₃ at −10°C selectively targets the 4-position, yielding a nitro intermediate, which is reduced with H₂/Pd-C in ethanol. Protective strategies for the amino group during subsequent steps include:

  • Boc Protection : Treatment with di-tert-butyl dicarbonate in THF, providing stability during acylation.
  • Acetylation : Acetic anhydride in pyridine, though this risks partial demethylation of the trimethoxy groups.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may lead to side reactions with the trimethoxyphenyl group. Ethanol and dichloromethane balance reactivity and selectivity, as evidenced by higher yields in dichloromethane for acylation steps.

Catalytic Systems

Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Suzuki-Miyaura reactions, while CuI/1,10-phenanthroline systems optimize Ullmann couplings.

Characterization and Analytical Data

Critical spectroscopic data for the final compound include:

  • ¹H NMR (CDCl₃) : δ 3.85 (s, 9H, OCH₃), 6.78 (s, 2H, Ar-H), 7.21–7.25 (m, 2H, thienyl-H), 8.02 (s, 1H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1595 cm⁻¹ (C=N).

Chemical Reactions Analysis

Types of Reactions

Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole or thiophene derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted aromatic compounds.

Scientific Research Applications

Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table compares Compound 3b with key analogues:

Compound ID Substituent at Thiazole 2-Position Yield (%) Key Biological Activity Key Reference
3b 3-Thienyl 58 Intermediate for antitubulin agents
3a Phenyl 52 Moderate CYP3A4 inhibition
3c 4-Fluorophenyl 49 Unreported
8j 4-Methoxybenzylamino 40 Antidiabetic (α-glucosidase inhibition)
14a Cyclopentylamino 55 CDK9 inhibition
QW9 4-Methylindol-3-yl-imidazolyl N/A Tubulin polymerization inhibitor

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., 4-chlorophenyl in 3d ) reduce yields compared to electron-donating groups like 3-thienyl .
  • Biological Targets: Amino-substituted derivatives (e.g., 8j, 14a) exhibit divergent activities; 8j targets metabolic enzymes, while 14a inhibits CDK9 .

Pharmacological Activity Comparison

Antitubulin Agents:
  • Compound 3b vs. QW9 : While both contain TMP groups, QW9 incorporates an imidazole-indole scaffold, achieving sub-micromolar tubulin inhibition (IC₅₀ = 0.17 µM for 12b in ) . The thiazole-thienyl core of 3b may offer improved solubility but reduced potency compared to rigid heterocycles .
Enzyme Inhibitors:
  • Compound 3b vs. 5a (): 5a, with a hindered phenolic group, inhibits α-glucosidase (IC₅₀ = 117.02 µM), whereas 3b lacks this moiety, highlighting the role of phenolic hydroxyls in enzyme binding .

Structure-Activity Relationships (SAR)

  • Thiazole 2-Position: Aromatic substituents (phenyl, thienyl) enhance planar stacking, while alkylamino groups (e.g., 14a) improve selectivity for kinase targets .
  • TMP Group : Essential for microtubule disruption; replacement with benzo[d][1,3]dioxolyl (e.g., 14c ) reduces antitubulin activity .
  • Amino Group: The 4-amino group is critical for hydrogen bonding; its methylation abolishes activity in CDK9 inhibitors .

Biological Activity

Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- is a compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to explore the biological activity of this specific compound, summarizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The chemical structure of Methanone, 4-amino-2-(3-thienyl)-5-thiazolyl- can be represented by the following molecular formula:

  • Molecular Formula : C16H16N2O3S2
  • Molecular Weight : 348.43 g/mol

Biological Activity Overview

The biological activities associated with thiazole derivatives include:

  • Antimicrobial Activity : Many thiazole compounds exhibit significant antibacterial and antifungal properties.
  • Anticancer Activity : Thiazole derivatives have been studied for their potential in cancer treatment due to their ability to inhibit tumor growth.
  • Anti-inflammatory Effects : Some compounds in this category have shown promise in reducing inflammation.

Antimicrobial Activity

Research indicates that thiazole derivatives possess notable antimicrobial properties. For instance:

  • Bacterial Inhibition : Studies have shown that derivatives of thiazole demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
    • A study reported that certain thiazole compounds exhibited Minimum Inhibitory Concentrations (MICs) ranging from 16 to 64 µg/mL against these bacteria .
  • Fungal Activity : The compound displayed antifungal activity against strains such as Candida albicans with MIC values comparable to standard antifungal agents .

Anticancer Potential

Thiazole derivatives have been investigated for their anticancer properties:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .
  • Case Studies : Research involving derivatives similar to Methanone has shown significant cytotoxic effects against different cancer cell lines, indicating potential therapeutic applications.

Anti-inflammatory Properties

Thiazoles are also recognized for their anti-inflammatory effects:

  • Inhibition of Inflammatory Mediators : Certain studies suggest that thiazole derivatives can inhibit the production of pro-inflammatory cytokines, contributing to their anti-inflammatory effects .

Data Summary Table

Biological ActivityObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli, and C. albicans
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines

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